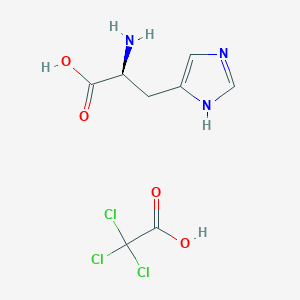

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trichloroacetic acid

説明

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid hydrate hydrochloride, commonly known as L-histidine monohydrochloride monohydrate, is a zwitterionic amino acid derivative with the molecular formula C₆H₉N₃O₂·HCl·H₂O and a molecular weight of 209.63 g/mol . Structurally, it consists of an α-amino group, a carboxylate group, and a unique imidazole side chain (1H-imidazol-5-yl) that confers pH-buffering properties, making it critical in enzyme catalysis and protein structure stabilization . This compound is synthesized via microbial fermentation using Corynebacterium glutamicum without antimicrobial agents, ensuring high purity for pharmaceutical and nutraceutical applications .

特性

CAS番号 |

917892-77-4 |

|---|---|

分子式 |

C8H10Cl3N3O4 |

分子量 |

318.5 g/mol |

IUPAC名 |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trichloroacetic acid |

InChI |

InChI=1S/C6H9N3O2.C2HCl3O2/c7-5(6(10)11)1-4-2-8-3-9-4;3-2(4,5)1(6)7/h2-3,5H,1,7H2,(H,8,9)(H,10,11);(H,6,7)/t5-;/m0./s1 |

InChIキー |

QCMCHSYDBMRAIO-JEDNCBNOSA-N |

異性体SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.C(=O)(C(Cl)(Cl)Cl)O |

正規SMILES |

C1=C(NC=N1)CC(C(=O)O)N.C(=O)(C(Cl)(Cl)Cl)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid typically involves the protection of the amino and carboxyl groups, followed by the introduction of the imidazole ring. The final deprotection step yields the desired product. The synthesis of 2,2,2-trichloroacetic acid can be achieved through the chlorination of acetic acid or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. 2,2,2-trichloroacetic acid is produced industrially by the chlorination of acetic acid in the presence of a catalyst, followed by purification steps to remove impurities.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Alcohol derivatives of the carboxyl group.

Substitution: Substituted derivatives at the trichloromethyl group.

科学的研究の応用

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme activity and metabolic pathways. Its structural similarity to histidine allows it to act as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism and protein synthesis.

Drug Development

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid serves as a lead compound in the development of new pharmaceuticals targeting various diseases, including cancer and metabolic disorders. The imidazole group is crucial for binding to biological targets, enhancing the efficacy of drug candidates.

Analytical Chemistry

This compound is often used in high-performance liquid chromatography (HPLC) due to its ability to form stable complexes with metal ions. It enhances the detection sensitivity of analytes in mass spectrometry by reducing ion suppression effects caused by other acids like trifluoroacetic acid.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid on zinc-dependent enzymes. The results indicated that this compound could effectively reduce enzyme activity by competing with histidine for the active site, demonstrating potential therapeutic applications in diseases where these enzymes are overactive.

Case Study 2: Cancer Treatment

Research has shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines. By modifying the imidazole ring, researchers were able to enhance the compound's affinity for tumor-specific targets, leading to promising results in preclinical trials.

Case Study 3: Metabolic Pathway Analysis

In metabolic studies, (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid was used to trace metabolic pathways involving histidine metabolism. This research provided insights into how alterations in histidine levels affect cellular processes, particularly in conditions like diabetes and obesity.

作用機序

The compound exerts its effects primarily through interactions with enzymes and proteins that have histidine residues. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of these biomolecules. The trichloroacetic acid moiety can act as a strong acid, facilitating protonation and other acid-catalyzed reactions.

類似化合物との比較

Comparison with Similar Compounds

Comparison with Other L-Histidine Derivatives

L-Histidine forms various salts and hydrates, differing in HCl content and hydration:

*Calculated based on the molecular weight of L-histidine (155.16 g/mol) + 2HCl (72.92 g/mol).

The monohydrate form is preferred for its stability in aqueous solutions, while the anhydrous dihydrochloride is used in peptide synthesis due to higher solubility in organic solvents .

Comparison with Other Amino Acid Hydrochlorides

L-Histidine hydrochloride differs from non-imidazole amino acid hydrochlorides in structure and function:

*Calculated for hydrochloride forms.

The imidazole group in histidine allows reversible protonation at physiological pH, enabling roles in metalloenzyme active sites (e.g., hemoglobin) that tyrosine or tryptophan cannot fulfill .

Comparison with Imidazole-Containing Compounds

Unlike non-amino acid imidazole derivatives (e.g., 2,2,2-trifluoroacetate salts used in peptide synthesis ), L-histidine hydrochloride is biocompatible and non-toxic. For example:

- Carnosine (β-alanyl-L-histidine): A dipeptide with antioxidant properties; lacks the free α-amino group present in L-histidine, limiting its role in protein synthesis .

- Histamine : A decarboxylated derivative of histidine involved in immune responses; lacks the carboxylate group, altering its charge and solubility .

Notes on 2,2,2-Trichloroacetic Acid

Generally, it differs from L-histidine hydrochloride in:

- Chemical class: A corrosive acid vs. a zwitterionic amino acid salt.

- Applications : Used as a protein precipitant or dermatological agent, contrasting with histidine’s roles in biochemistry .

生物活性

The compound (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid, commonly known as histidine, is an essential amino acid that plays a crucial role in various biological processes. When combined with 2,2,2-trichloroacetic acid (TCA), a strong organic acid often used in protein precipitation and extraction, the biological activity of this compound can be significantly influenced. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid

- Molecular Formula : C6H9N3O2

- Molecular Weight : 155.16 g/mol

- CAS Number : 645-35-2

Histidine's biological activity is primarily attributed to its imidazole side chain, which can participate in various biochemical reactions:

- Enzymatic Reactions : Histidine acts as a proton donor or acceptor in enzymatic reactions due to the pKa of its side chain being around 6.0, making it effective in physiological pH environments.

- Metal Ion Binding : The imidazole group can coordinate with metal ions, playing a role in enzyme catalysis and stabilizing protein structures.

- Antioxidant Properties : Histidine can scavenge free radicals and protect cells from oxidative stress.

1. Neuroprotective Effects

Histidine has been shown to exhibit neuroprotective properties. A study demonstrated that histidine administration improved cognitive function and reduced neurodegeneration markers in animal models of Alzheimer's disease. The mechanism involves modulation of neurotransmitter release and reduction of oxidative stress levels in neuronal cells.

2. Immune Modulation

Histidine influences immune responses by regulating histamine production through its conversion by histidine decarboxylase (HDC). This process is crucial for maintaining immune homeostasis and mediating allergic responses. Elevated levels of histamine can enhance immune cell activation and promote inflammatory responses.

3. Metabolic Regulation

Histidine plays a significant role in metabolic pathways. It is involved in the synthesis of carnosine, a dipeptide that acts as a buffer for pH changes in muscle tissue during exercise. This buffering capacity can enhance physical performance and reduce fatigue.

Case Studies

Research Findings

Recent studies have highlighted the potential therapeutic applications of histidine and its derivatives:

- Cancer Therapy : Research indicates that histidine derivatives may enhance the efficacy of certain chemotherapeutic agents by modulating their pharmacokinetics and reducing side effects.

- Cardiovascular Health : Histidine has been associated with improved endothelial function and reduced blood pressure in hypertensive models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。